molecular formula C5H7FO3 B12081828 Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)

Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)

Cat. No.: B12081828
M. Wt: 134.11 g/mol
InChI Key: FXZAMEPLYGXHJI-UHFFFAOYSA-N
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Description

Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI) is an organic compound with the molecular formula C(_5)H(_7)FO(_3) It is a derivative of butanoic acid where a fluorine atom and a keto group are introduced at the second and third positions, respectively, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of butanoic acid, 2-fluoro-3-oxo-, methyl ester typically begins with commercially available starting materials such as ethyl acetoacetate and fluorinating agents.

    Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-fluoro-3-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butanoic acid, 2-fluoro-3-oxo-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.

    Reduction: Reduction of the keto group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or hydrogen peroxide (H(_2)O(_2)).

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like ammonia (NH(_3)), primary amines (R-NH(_2)), or thiols (R-SH).

Major Products

    Oxidation: Butanoic acid derivatives.

    Reduction: 2-fluoro-3-hydroxybutanoic acid methyl ester.

    Substitution: 2-substituted-3-oxo-butanoic acid methyl esters.

Scientific Research Applications

Chemistry

In organic synthesis, butanoic acid, 2-fluoro-3-oxo-, methyl ester serves as a versatile intermediate for the preparation of various fluorinated compounds

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on metabolic pathways and enzyme interactions. Fluorinated analogs often exhibit altered biological activity, making them valuable tools in biochemical studies.

Medicine

Pharmaceutical research utilizes butanoic acid, 2-fluoro-3-oxo-, methyl ester in the development of new drugs. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules, potentially leading to improved efficacy and reduced side effects.

Industry

In the materials science industry, fluorinated compounds like butanoic acid, 2-fluoro-3-oxo-, methyl ester are used in the production of specialty polymers and coatings. Their unique properties, such as increased thermal stability and chemical resistance, make them suitable for high-performance applications.

Mechanism of Action

The mechanism by which butanoic acid, 2-fluoro-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active acid form.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-oxo-, methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Butanoic acid, 2-fluoro-, methyl ester: Lacks the keto group, affecting its reactivity and applications.

    Butanoic acid, 3-oxo-, methyl ester: The position of the keto group is different, leading to variations in chemical behavior.

Uniqueness

Butanoic acid, 2-fluoro-3-oxo-, methyl ester is unique due to the presence of both a fluorine atom and a keto group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

methyl 2-fluoro-3-oxobutanoate

InChI

InChI=1S/C5H7FO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3

InChI Key

FXZAMEPLYGXHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)F

Origin of Product

United States

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